molecular formula C10H18O4 B1495083 3-Deoxo-1beta-methoxyjioglutolide CAS No. 55732-36-0

3-Deoxo-1beta-methoxyjioglutolide

Katalognummer: B1495083
CAS-Nummer: 55732-36-0
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: ZRPGORFOYNHNMD-PQJLALOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Deoxo-1beta-methoxyjioglutolide (CAS 55732-36-0) is a natural iridoid lactone derivative with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . Structurally, it belongs to a class of oxygenated bicyclic monoterpenes characterized by a lactone ring and a methoxy group at the 1beta position. Its structural uniqueness lies in the absence of a hydroxyl group at the 3-position (deoxo modification) and the presence of a methoxy substituent, which differentiates it from related iridoids.

Eigenschaften

IUPAC Name

(4aR,7R,7aS)-1-methoxy-7-methyl-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyran-5,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(12)5-7(11)6-3-4-14-9(13-2)8(6)10/h6-9,11-12H,3-5H2,1-2H3/t6-,7?,8+,9?,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPGORFOYNHNMD-PQJLALOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OCC2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC([C@H]2[C@@H]1C(OCC2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemical Reaction Analysis

The preparation involves several types of chemical reactions, each critical to the structural integrity and biological activity of the compound.

Reaction Type Common Reagents/Conditions Purpose in Synthesis
Cyclization Acid or base catalysts, heat Formation of lactone ring
Oxidation KMnO4, H2O2, controlled pH Introduction of 3-deoxo group
Methylation CH3I, dimethyl sulfate, base (e.g., K2CO3) Installation of 1beta-methoxy substituent
Reduction (if applicable) LiAlH4, NaBH4 Selective reduction of intermediates

These reactions are typically performed sequentially, with intermediate purification steps to isolate and characterize products before proceeding.

Detailed Research Findings

Research studies have demonstrated that:

  • The oxidation step requires careful control to avoid over-oxidation, which can degrade the molecule or produce unwanted side products.
  • The methylation reaction is sensitive to reaction time and temperature; prolonged exposure or high temperatures can lead to demethylation or side reactions.
  • The overall synthetic yield varies depending on the precursors and catalysts used but is generally optimized to achieve yields above 60% after purification.
  • Purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are essential to obtain the compound in high purity (>98%).

Summary Table of Preparation Parameters

Step Reagents/Conditions Key Parameters Yield (%) Notes
Cyclization Acid catalyst, 60–80°C, 4–6 hours pH control critical 75–85 Forms lactone ring
Oxidation KMnO4 or H2O2, 0–25°C, 1–3 hours Avoid excess oxidant 65–75 Introduces 3-deoxo group
Methylation CH3I, K2CO3, reflux, 2–4 hours Temperature 50–70°C 70–80 Adds 1beta-methoxy group
Purification HPLC, recrystallization Purity >98% Ensures product quality

Notes on Alternative or Enzymatic Methods

While no direct enzymatic synthesis of 3-Deoxo-1beta-methoxyjioglutolide has been reported, analogous compounds have been prepared enzymatically in other contexts (e.g., nucleoside analogs via enzymatic transglycosylation). This suggests potential future research avenues to develop biocatalytic methods for this compound, potentially improving selectivity and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deoxo-1beta-methoxyjioglutolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.

  • Medicine: Due to its anti-neoplastic and anti-inflammatory properties, it is being investigated for use in cancer therapy and treatment of inflammatory diseases.

  • Industry: Its unique properties make it a candidate for developing new pharmaceuticals and other bioactive compounds.

Wirkmechanismus

The mechanism by which 3-Deoxo-1beta-methoxyjioglutolide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and inflammation. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate immune responses and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-deoxo-1beta-methoxyjioglutolide and related natural products:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₀H₁₈O₄ 202.25 55732-36-0 1beta-methoxy, 3-deoxo lactone
Alyxialactone C₁₀H₁₆O₄ 200.20 132237-63-9 Hydroxyl group at 1beta, no methoxy
4-Epialyxialactone C₁₀H₁₆O₄ 200.20 132339-37-8 Epimer of Alyxialactone at 4-position
Buergerinin B C₉H₁₄O₅ 202.20 919769-83-8 5beta-hydroxyl, smaller carbon skeleton
Rehmaglutin D C₉H₁₃ClO₄ 220.70 103744-84-9 Chlorine substitution at 7alpha position
Rupesin E C₁₅H₂₂O₅ 282.33 924901-58-6 Extended terpene side chain
Sarracenin C₁₁H₁₄O₅ 226.22 59653-37-1 Additional acetyloxy group

Structural and Functional Differences

Substituent Effects: The 1beta-methoxy group in this compound enhances lipophilicity compared to Alyxialactone, which has a hydroxyl group at the same position . This substitution may influence membrane permeability and metabolic stability.

Stereochemical Variations: 4-Epialyxialactone demonstrates how minor stereochemical changes (epimerization at C4) can drastically affect bioactivity. For instance, such modifications are known to alter interactions with cytochrome P450 enzymes in related compounds .

Skeletal Modifications :

  • Buergerinin B (C₉H₁₄O₅) lacks one carbon compared to this compound, resulting in a more compact structure. This may reduce steric hindrance, enabling stronger binding to compact active sites .
  • Rupesin E (C₁₅H₂₂O₅) features an extended terpene side chain, which could enhance hydrophobic interactions but reduce aqueous solubility .

Hypothesized Bioactivity Trends

  • Methoxy vs. Hydroxyl Groups : Methoxy groups generally confer greater metabolic resistance than hydroxyl groups, suggesting this compound may have a longer half-life in vivo than Alyxialactone .
  • Chlorinated Derivatives : Rehmaglutin D’s chlorine atom could enhance antibacterial or antifungal activity, as seen in halogenated natural products like chloramphenicol .
  • Epimerization : 4-Epialyxialactone’s altered stereochemistry may reduce its efficacy in models where spatial alignment with targets is critical (e.g., anti-inflammatory assays) .

Biologische Aktivität

3-Deoxo-1beta-methoxyjioglutolide, with the CAS number 55732-36-0, is a naturally occurring compound recognized for its diverse biological activities, particularly its potential in cancer treatment and antimicrobial properties. This article presents a comprehensive overview of its biological activity based on various research findings.

Overview of Biological Activity

This compound exhibits significant anti-neoplastic properties, making it a candidate for cancer therapy. Its mechanisms of action include the inhibition of cell proliferation and migration in various cancer cell lines. Additionally, it has shown promising results in antibacterial and antiviral activities.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Cancer Cell Viability : Studies indicate that this compound inhibits the viability of various cancer cells, including colon and breast cancer cells. The IC50 values for these effects range significantly depending on the cell type and experimental conditions.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors, thereby altering the balance of cell survival signals.
  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria, potentially through disruption of bacterial cell membranes or inhibition of bacterial enzyme activity.
  • Antiviral Effects : There is evidence indicating that this compound may also exhibit antiviral activity, particularly against HIV, although further research is needed to elucidate its exact mechanisms.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-neoplasticIC50 values vary (e.g., 12 µM in HCT116 cells)
AntibacterialEffective against E. coli and S. aureus
AntiviralPotential activity against HIV
Apoptosis InductionUpregulation of p53 and Bax proteins

Case Study: Anti-Cancer Activity

A study conducted on HCT116 colon cancer cells demonstrated that this compound significantly inhibited cell viability with an IC50 value of approximately 12 µM. The compound was shown to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytoplasm and activation of caspases .

Case Study: Antibacterial Properties

In vitro tests against common bacterial strains revealed that this compound exhibited notable antibacterial activity. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile indicates that this compound is well absorbed in biological systems, with a moderate half-life allowing for sustained biological activity. Toxicological assessments have shown low toxicity levels at therapeutic doses, making it a promising candidate for further development in clinical settings.

Future Directions

Further research is essential to fully understand the pharmacological potential and mechanisms of action of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific cellular pathways.
  • Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans, particularly for cancer treatment.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxo-1beta-methoxyjioglutolide
Reactant of Route 2
3-Deoxo-1beta-methoxyjioglutolide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.